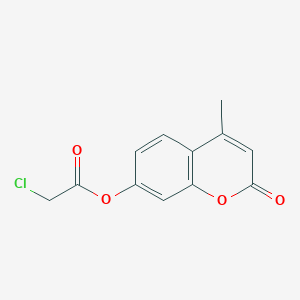

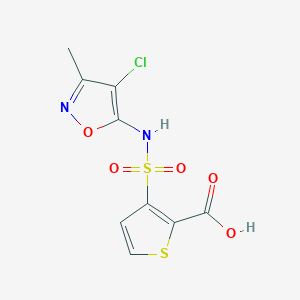

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

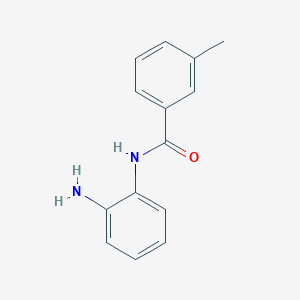

“4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” is a chemical compound that belongs to the class of coumarins . Coumarins are a type of organic compound that are found in many plants. They are known for their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties .

Synthesis Analysis

The synthesis of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” involves the esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole . This process is carried out in N,N-dimethylacetamide/LiCl .Molecular Structure Analysis

The molecular structure of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the chemical structure and composition of the compound.Chemical Reactions Analysis

The chemical reactions involving “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” include its reaction with 7-amino-4-methylcoumarin with a number of organic halides . It also reacts with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” can be determined using various techniques such as IR spectroscopy, UV-Vis spectroscopy, and NMR spectroscopy . These techniques provide information about the compound’s functional groups, electronic transitions, and nuclear magnetic resonance properties.Aplicaciones Científicas De Investigación

- Summary of Application : The compound is used in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . This is part of a broader field of research into the synthesis of flavonoids or other nature-inspired small molecules .

- Methods of Application : The synthesis involves an O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane, using a slight excess of triethylamine .

- Results or Outcomes : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

- Summary of Application : The compound is used in the synthesis of water-soluble photoactive cellulose derivatives . This is part of the broader field of materials science, specifically the design of smart materials .

- Methods of Application : The synthesis involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole .

- Results or Outcomes : The structures of the novel polysaccharide esters and the polyelectrolytes were evaluated by means of NMR and IR spectroscopy .

- Summary of Application : The compound is used in the synthesis of a new series of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide derivatives . These derivatives are evaluated for their D2 and 5HT2 antagonistic activity as a measure of atypical antipsychotic property .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

- Summary of Application : The compound is used in the synthesis of a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins . These derivatives are evaluated for their antimicrobial activity .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Synthesis of Flavonoids or Other Nature-Inspired Small Molecules

Water Soluble Photoactive Cellulose Derivatives

Pharmacological Screening

Antimicrobial Activity

- Summary of Application : The compound is used in the synthesis of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins . These derivatives are evaluated for their antimicrobial activity .

- Methods of Application : The synthesis involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides .

- Results or Outcomes : The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains . A few of them are found to be potent antimicrobial agents .

- Summary of Application : The compound is used in the synthesis of a new series of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide derivatives . These derivatives are evaluated for their D2 and 5HT2 antagonistic activity as a measure of atypical antipsychotic property .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Antibacterial and Antifungal Agents

Antipsychotic Property

- Summary of Application : Coumarin derivatives, including “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate”, have been proven to function as anticoagulants, antibacterial agents, antifungal agents, biological inhibitors, chemotherapeutics and as bio-analytical reagents .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

- Summary of Application : In the pharmaceutical industry, “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” is used as an intermediate for the production of the antiallergic drug sodium cromoglycate .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Anticoagulants, Antibacterial, and Antifungal Agents

Production of Antiallergic Drugs

Direcciones Futuras

The future directions for the research and development of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” could involve exploring its potential applications in various fields such as medicine and materials science, given its diverse biological and pharmacological activities . Further studies could also focus on optimizing its synthesis process and investigating its mechanism of action in more detail.

Propiedades

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 2-chloroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4/c1-7-4-11(14)17-10-5-8(2-3-9(7)10)16-12(15)6-13/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVAMQZOGHDQNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352357 |

Source

|

| Record name | 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |

CAS RN |

105738-24-7 |

Source

|

| Record name | 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-](/img/structure/B180018.png)

![2,6-Diazaspiro[3.3]heptane](/img/structure/B180030.png)